molecular formula C7H11NO2 B7968214 5,5-Dimethylpiperidine-2,4-dione

5,5-Dimethylpiperidine-2,4-dione

Cat. No. B7968214
M. Wt: 141.17 g/mol
InChI Key: HIIHIUDAYBXRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethylpiperidine-2,4-dione is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethylpiperidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylpiperidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Complexation with Other Chemical Entities : Intermolecular hydrogen bonds with other chemicals, like 2,6-bis(acylamino)pyridines and dipyridin-2-ylamine, demonstrate the compound's capacity for strong interactions and complex formation. The association strength varies with the size of the acyl substituent, as shown by chemical shift changes in NH protons and supported by DFT calculations (Ośmiałowski et al., 2010).

  • Synthesis Applications : It's used in the synthesis of complex organic molecules, such as albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. The reaction mechanism and stereochemistry involved in these syntheses are noteworthy (Gallina & Liberatori, 1974).

  • Antidepressant Activity : Derivatives of this compound have shown potential antidepressant activity, differentiating them from tricyclic antidepressants and monoamine oxidase inhibitors. This indicates its utility in pharmaceutical research (Wessels, Schwan & Pong, 1980).

  • Material Science : Spirocyclopropane derivatives of similar compounds have been studied for their corrosion inhibition properties in materials science, indicating its potential use in protective coatings and environmental applications (Chafiq et al., 2020).

  • Anticonvulsant Agents : Derivatives have been designed and synthesized with anticonvulsant properties, showcasing its significance in medicinal chemistry for treating neurological disorders (Babu, Pitchumani & Ramesh, 2012).

  • Peptide Synthesis : It serves as a protecting agent for amino groups in peptide synthesis, facilitating the production of complex peptides (Halpern & James, 1964).

  • Photoreactivity Studies : Its derivatives, like 5,5-dimethyl-1H-pyrrol-2(5H)-one, have been studied for their photochemical reactivity, which is crucial in photochemistry and materials science (Ihlefeld & Margaretha, 1992).

properties

IUPAC Name

5,5-dimethylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)4-8-6(10)3-5(7)9/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIHIUDAYBXRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylpiperidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.